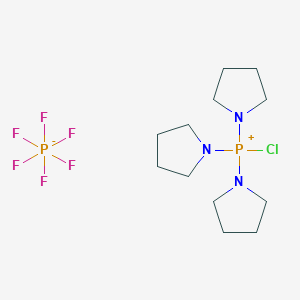

Chlorotripyrrolidinophosphonium hexafluorophosphate

Description

Propriétés

IUPAC Name |

chloro(tripyrrolidin-1-yl)phosphanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24ClN3P.F6P/c13-17(14-7-1-2-8-14,15-9-3-4-10-15)16-11-5-6-12-16;1-7(2,3,4,5)6/h1-12H2;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCYRXJVGSZNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24ClF6N3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583477 | |

| Record name | Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133894-48-1 | |

| Record name | Chlorotri(pyrrolidin-1-yl)phosphanium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorotri(1-pyrrolidinyl)phosphonium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyCloP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyCloP, is a phosphonium-based coupling reagent widely employed in organic synthesis, particularly in the formation of amide bonds. Its efficacy in facilitating peptide bond formation with minimal racemization has established it as a valuable tool in solid-phase peptide synthesis (SPPS), peptide cyclization, and fragment condensation. This technical guide provides a comprehensive overview of PyCloP, including its chemical and physical properties, detailed experimental protocols for its synthesis and application, and an exploration of its mechanism of action.

Introduction

The synthesis of peptides and complex organic molecules containing amide functionalities is a cornerstone of drug discovery and development. The formation of a peptide bond, while conceptually simple, presents significant challenges, most notably the risk of racemization at the chiral α-carbon of the amino acid. To address this, a variety of coupling reagents have been developed to activate the carboxylic acid moiety, facilitating its reaction with an amine under mild conditions.

This compound (PyCloP) has emerged as a highly effective coupling reagent, offering rapid reaction kinetics and a low propensity for epimerization. It is a crystalline solid that is soluble in common organic solvents used in peptide synthesis, such as dichloromethane (DCM) and N,N-dimethylformamide (DMF).

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₁₂H₂₄ClF₆N₃P₂ | |

| Molecular Weight | 421.73 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 145-148 °C (decomposes) | |

| Solubility | Soluble in chloroform and methanol. | |

| Storage Temperature | 2-8 °C | |

| CAS Number | 133894-48-1 |

Synthesis of this compound

PyCloP can be synthesized via the reaction of tripyrrolidinophosphine oxide with phosphoryl trichloride, followed by an anion exchange with potassium hexafluorophosphate.

Synthesis of Tripyrrolidinophosphine Oxide

Experimental Protocol:

-

In a reaction vessel, combine phosphorous acid tris-diethylamide and pyrrolidine.

-

Heat the mixture to 70 °C and maintain this temperature for 10 hours.

-

After the reaction is complete, purify the product to yield tripyrrolidinophosphine oxide (yield: 88%).[1]

Synthesis of this compound

Experimental Protocol:

-

Dissolve tripyrrolidinophosphine oxide in dichloromethane (DCM).

-

Add phosphoryl trichloride to the solution and stir the mixture.

-

In a separate vessel, prepare an aqueous solution of potassium hexafluorophosphate (KPF₆).

-

Add the aqueous KPF₆ solution to the reaction mixture.

-

Stir the resulting biphasic mixture vigorously to facilitate the anion exchange.

-

Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from an appropriate solvent system to yield pure this compound.

Mechanism of Action in Amide Bond Formation

The primary function of PyCloP in amide bond formation is the activation of a carboxylic acid. The proposed mechanism involves the following steps:

References

An In-depth Technical Guide to Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyCloP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyCloP, is a phosphonium salt-based coupling reagent widely utilized in organic synthesis, particularly in the formation of amide bonds for peptide synthesis.[1] Its efficacy is especially pronounced in the coupling of sterically hindered and N-methylated amino acids, where other reagents may lead to significant racemization and low yields.[2][] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and application of PyCloP, with a focus on detailed experimental protocols and reaction mechanisms.

Molecular Structure and Properties

PyCloP is an ionic compound consisting of a chlorotripyrrolidinophosphonium cation and a hexafluorophosphate anion. The phosphorus center of the cation is bonded to a chlorine atom and the nitrogen atoms of three pyrrolidine rings.

General Properties

A summary of the general physical and chemical properties of PyCloP is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 133894-48-1 | [4][5] |

| Molecular Formula | C₁₂H₂₄ClF₆N₃P₂ | [4] |

| Molecular Weight | 421.73 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [] |

| Melting Point | 145-148 °C | [4] |

| Solubility | Soluble in chloroform and methanol. | [] |

| Storage | Store at 2-8°C under an inert atmosphere. Moisture sensitive. | [4] |

Structural Data

A definitive, publicly accessible crystal structure of this compound (CAS 133894-48-1) is not available in the searched literature. Therefore, a detailed table of experimental bond lengths and angles cannot be provided. For structural elucidation, researchers would need to perform single-crystal X-ray diffraction studies.

Spectroscopic Data

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| ¹H NMR | 1.8 - 2.2 (m, 12H, CH₂), 3.3 - 3.7 (m, 12H, NCH₂) | The pyrrolidine protons would likely appear as multiplets. |

| ¹³C NMR | 25 - 27 (CH₂), 48 - 52 (NCH₂) | Two distinct signals are expected for the pyrrolidine carbons. |

| ³¹P NMR | +20 to +40 (P⁺ cation), ~ -144 (septet, PF₆⁻ anion) | The phosphonium cation signal is a singlet. The hexafluorophosphate anion appears as a characteristic septet due to coupling with the six fluorine atoms.[6] |

Synthesis of this compound (PyCloP)

Two primary synthetic routes for PyCloP have been described in the literature. The following are generalized experimental protocols based on these descriptions.

Synthesis Workflow

Experimental Protocols

Route 1: From Tripyrrolidinophosphine

-

Dissolution: Dissolve tripyrrolidinophosphine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Chlorination: Cool the solution in an ice bath and slowly bubble chlorine gas through the solution or add a solution of chlorine in a suitable solvent. Monitor the reaction by TLC or ³¹P NMR until the starting material is consumed.

-

Anion Exchange: To the reaction mixture, add a solution of potassium hexafluorophosphate (KPF₆) in water.

-

Precipitation and Isolation: Stir the biphasic mixture vigorously. The product, PyCloP, will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water and then with diethyl ether. Dry the product under vacuum.

Route 2: From Tripyrrolidinophosphine Oxide

-

Dissolution: Dissolve tripyrrolidinophosphine oxide in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Reaction with Phosphoryl Trichloride: Add phosphoryl trichloride (POCl₃) to the solution and stir at room temperature. Monitor the reaction by TLC or ³¹P NMR.

-

Anion Exchange: Add a solution of potassium hexafluorophosphate (KPF₆) in water to the reaction mixture.

-

Extraction and Isolation: Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., MgSO₄).

-

Purification: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield pure PyCloP.

Application in Peptide Synthesis

PyCloP is a highly effective coupling reagent for the formation of peptide bonds, particularly in cases involving sterically hindered or racemization-prone amino acids.[2]

Mechanism of Peptide Coupling

The mechanism of peptide bond formation using PyCloP involves the activation of the carboxylic acid of an N-protected amino acid to form a reactive acylphosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide.

Experimental Protocol for Peptide Coupling

The following is a general procedure for a solution-phase peptide coupling reaction using PyCloP.

-

Dissolution: In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) and the amino acid ester hydrochloride (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Base: Add a tertiary amine base, such as diisopropylethylamine (DIEA) (2.0 equivalents), to the solution to neutralize the hydrochloride salt and facilitate the reaction.

-

Addition of PyCloP: Add PyCloP (1.1 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid solution (e.g., 1 M HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude peptide can be purified by column chromatography on silica gel.

Conclusion

This compound (PyCloP) is a valuable and efficient coupling reagent for the synthesis of peptides, especially those containing challenging amino acid residues. Its ability to promote amide bond formation with minimal racemization makes it an important tool for researchers in drug discovery and development. While detailed structural and spectroscopic data are not widely available, the established synthetic routes and reaction mechanisms provide a solid foundation for its application in the laboratory. Further studies to fully characterize the solid-state structure and spectroscopic properties of PyCloP would be a valuable contribution to the field.

References

An In-depth Technical Guide to the PyClock Reagent: Chemical Properties and Applications in Peptide Synthesis

For researchers, scientists, and professionals in the field of drug development, the selection of an appropriate coupling reagent is a critical determinant of success in peptide synthesis. This guide provides a comprehensive overview of the chemical properties and applications of PyClock, a highly efficient phosphonium salt-based coupling reagent.

Core Chemical Properties

PyClock, chemically known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is the 6-chloro analog of the well-known PyBOP reagent.[1] The introduction of a chlorine atom to the benzotriazole moiety significantly enhances its performance in peptide synthesis.[2]

| Property | Value | References |

| Chemical Name | (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | [1][3] |

| Synonyms | PyClocK, TPTDP | [1][3] |

| CAS Number | 893413-42-8 | [1][3][4] |

| Molecular Formula | C18H27ClF6N6OP2 | [1][3][4] |

| Molecular Weight | 554.84 g/mol | [3][4] |

| Appearance | White to light yellow powder or crystal | [5] |

| Melting Point | 165-175 °C | |

| Solubility | Soluble in N-Methyl-2-pyrrolidone (NMP) (5% solution is clear) | |

| Storage Temperature | 2-8°C | [1][5] |

Mechanism of Action and Advantages in Peptide Synthesis

PyClock facilitates the formation of amide bonds by activating the carboxylic acid of an N-protected amino acid. In the presence of a base, PyClock generates a 6-chloro-1-benzotriazolyl (Cl-OBt) active ester. This active ester is considerably more reactive than the OBt esters produced by reagents like PyBOP or HBTU. The increased reactivity is attributed to the higher acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) compared to 1-hydroxybenzotriazole (HOBt).

The enhanced reactivity of PyClock makes it an excellent choice for challenging coupling scenarios, including:

-

Sterically hindered amino acids: PyClock demonstrates superior performance in couplings involving bulky residues.[6]

-

Cyclizations and fragment condensations: It is particularly effective where carboxyl activation may be sluggish.[7]

-

Slow coupling reactions: The stability of phosphonium salts allows for the use of excess reagent to drive slow reactions to completion without the risk of side reactions.[8]

A significant advantage of PyClock, and phosphonium salts in general, over imminium/uronium-based reagents (e.g., HBTU, HATU) is that it cannot cause guanidinylation of the N-terminal amino group.[8] This side reaction, which leads to irreversible chain termination, is a known issue with uronium reagents, especially when they are used in excess or when carboxyl activation is slow.

Caption: Activation of a protected amino acid with PyClock to form a reactive ester for peptide bond formation.

Reactivity and Stability

The stability of a coupling reagent is often inversely correlated with its reactivity.[6] In comparative studies in dimethylformamide (DMF), PyClock is more stable than PyAOP but less stable than PyBOP, indicating that PyClock is more reactive than PyBOP.[6][8] While the 6-Cl-HOBt active ester formed by PyClock is more reactive than the HOBt ester from PyBOP, it is also less stable.[6] In the absence of a nucleophile, the concentration of the active ester can decrease over time due to decomposition.[6]

Coupling Efficiency and Racemization Control

PyClock has been shown to have a better performance than PyBOP in terms of both coupling efficiency and control of racemization.[6] In the synthesis of challenging peptide sequences, PyClock consistently provides higher yields than PyBOP.[6] While racemization can still occur, studies have indicated that PyClock is slightly superior to PyBOP in suppressing it.[6]

Experimental Protocols

The following are generalized protocols for the use of PyClock in solid-phase peptide synthesis (SPPS). These should be optimized for specific peptide sequences and scales.

This protocol outlines a single coupling cycle using Fmoc-amino acids.

-

Resin Preparation: Start with a resin-bound peptide with a free N-terminal amine.

-

Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) in DMF. Add PyClock (3-5 equivalents) and a tertiary base such as N,N-diisopropylethylamine (DIEA) (6-10 equivalents). Briefly pre-activate the mixture for 1-5 minutes.

-

Coupling Reaction: Add the activation mixture to the resin. Agitate the reaction vessel for 30-60 minutes at room temperature. The coupling time may need to be extended for sterically hindered amino acids.

-

Washing: After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive, a recoupling step may be necessary.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid, preparing it for the next coupling cycle.

References

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PyClock | 893413-42-8 | FT35330 | Biosynth [biosynth.com]

- 4. advancedchemtech.com [advancedchemtech.com]

- 5. PyClocK | 893413-42-8 [m.chemicalbook.com]

- 6. luxembourg-bio.com [luxembourg-bio.com]

- 7. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 8. luxembourg-bio.com [luxembourg-bio.com]

The Core Mechanism of Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClock) in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyClock, has emerged as a highly efficient phosphonium salt-based coupling reagent in modern peptide synthesis. Its efficacy, particularly in challenging couplings, is attributed to its unique mechanism of action that promotes rapid and efficient amide bond formation while mitigating certain side reactions. This technical guide provides an in-depth exploration of the core mechanism of PyClock, supported by comparative data, detailed experimental protocols, and visual representations of the key chemical transformations.

The Fundamental Mechanism of Action

At its core, the mechanism of PyClock revolves around the in-situ generation of a highly reactive acyl-intermediate of a protected amino acid. This process facilitates the subsequent nucleophilic attack by the free amine of a second amino acid or peptide, culminating in the formation of a stable amide bond.

The key steps in the PyClock-mediated coupling reaction are as follows:

-

Activation of the Carboxylic Acid: In the presence of a tertiary amine base, such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), the carboxylate of an N-protected amino acid is generated. This carboxylate then reacts with PyClock.

-

Formation of the 6-Chloro-1-benzotriazolyl (Cl-OBt) Ester: The reaction between the carboxylate and PyClock results in the formation of a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester. The phosphonium salt acts as an excellent leaving group, driving the formation of this key intermediate.

-

Nucleophilic Attack and Amide Bond Formation: The free amino group of the incoming amino acid or peptide chain then performs a nucleophilic attack on the carbonyl carbon of the Cl-OBt active ester. This leads to the formation of the desired peptide bond and the release of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt).

The enhanced reactivity of PyClock compared to its analogue, PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), stems from the higher acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) compared to 1-hydroxybenzotriazole (HOBt).[1] This increased acidity makes the Cl-OBt ester a better leaving group, thus accelerating the rate of the coupling reaction.[1]

Data Presentation: Performance Metrics

The selection of a coupling reagent is a critical decision in peptide synthesis, directly impacting yield, purity, and the preservation of stereochemical integrity. The following tables summarize the performance of PyClock in comparison to other commonly used coupling reagents.

Table 1: Comparative Coupling Efficiency of PyClock

| Peptide Sequence | Coupling Reagent | Crude Purity (%) (2 x 1 min coupling) | Crude Purity (%) (2 x 20 min coupling) |

| 65-74 ACP | PyClock | ~78 | ~80 |

| G-LHRH | PyClock | ~85 | ~88 |

| Difficult Sequence | PyClock | Better than PyBOP | Better than PyBOP |

Data synthesized from a comparative study of different activators in fast conventional Fmoc solid-phase peptide synthesis.

Table 2: Racemization Control with PyClock

| Coupling Reagent | Racemization Level |

| PyAOP | Lowest |

| PyClock | Slightly lower than PyBOP |

| PyBOP | Higher than PyClock and PyAOP |

Qualitative comparison based on studies of racemization-prone peptide sequences.[2]

Experimental Protocols

The following protocols provide a general framework for the application of PyClock in solid-phase peptide synthesis (SPPS). The specific quantities and reaction times may require optimization based on the specific amino acids and peptide sequence.

Materials and Reagents

-

Fmoc-protected amino acids

-

This compound (PyClock)

-

Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)

-

Solid support resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Cold diethyl ether

Manual Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a single coupling cycle for adding one amino acid to the growing peptide chain on the resin.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and PyClock (3-5 equivalents) in DMF.

-

Add DIEA or NMM (6-10 equivalents) to the amino acid/PyClock solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored using a qualitative test such as the Kaiser test.

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the dried resin.

-

Gently agitate the mixture for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the key chemical pathways and workflows associated with the use of PyClock.

Signaling Pathways and Mechanisms

Caption: Mechanism of PyClock-mediated amide bond formation.

Experimental Workflow

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using PyClock.

Logical Relationships

Caption: Relationship between PyClock's structure and its performance advantages over PyBOP.

References

The Emergence of PyClock: A High-Performance Coupling Reagent for Modern Peptide Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide synthesis, the quest for efficient, reliable, and versatile coupling reagents is perpetual. The discovery of PyClock ((6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) marked a significant advancement in this field. As a phosphonium salt belonging to the Oxyma family, PyClock has demonstrated superior performance in various challenging synthetic applications, including the coupling of sterically hindered amino acids and peptide cyclization.[1] This technical guide provides an in-depth overview of PyClock, its mechanism of action, and its performance advantages over other commonly used coupling reagents, supported by quantitative data and detailed experimental protocols.

PyClock is the 6-chloro analogue of the well-known coupling reagent PyBOP.[1] This structural modification results in the generation of a more reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester, which accelerates the amide bond formation process.[2] A key advantage of PyClock, as a phosphonium salt, is its inability to react with the free amine of the growing peptide chain, thereby preventing the common side reaction of guanidinylation that can occur with uronium-based reagents like HBTU and HATU.[1][2][3] This feature allows for the use of excess reagent to drive reactions to completion without the risk of chain termination.

Core Mechanism of Action

The efficacy of PyClock lies in its ability to rapidly and efficiently activate the carboxylic acid of an N-protected amino acid. In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIEA), PyClock facilitates the formation of a highly reactive Cl-OBt ester. This active ester is then susceptible to nucleophilic attack by the free amine of the adjacent amino acid or peptide fragment, leading to the formation of a stable amide bond.

The increased reactivity of the Cl-OBt ester compared to the OBt ester generated by PyBOP is attributed to the electron-withdrawing effect of the chlorine atom on the benzotriazole ring of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt), making it a better leaving group.[2]

Performance and Comparative Data

Comprehensive studies have been conducted to evaluate the performance of PyClock in comparison to other established coupling reagents, namely PyBOP and the highly reactive PyAOP. The following tables summarize the key quantitative findings from these investigations.

Stability in Solution

The stability of a coupling reagent in solution is a critical factor for its practical application, especially in automated peptide synthesizers. The stability of PyClock in dimethylformamide (DMF) was compared to that of PyBOP and PyAOP.

Table 1: Stability of Phosphonium Salts in DMF [1]

| Coupling Reagent | % Purity after 2h | % Purity after 6h | % Purity after 24h |

| PyAOP | 97.24 | 92.15 | 78.50 |

| PyClock | 99.85 | 99.50 | 98.60 |

| PyBOP | 99.90 | 99.80 | 99.50 |

Yields were calculated based on the integration of the peak area at 220 nm of the signal associated with the phosphonium salt with respect to the corresponding HXBt.

The data indicates that while PyAOP is the least stable, both PyClock and PyBOP exhibit high stability in DMF over a 24-hour period.[1]

Activation of Sterically Hindered Amino Acids

The ability to efficiently couple sterically hindered amino acids is a key benchmark for a coupling reagent's performance. The activation of Fmoc-α-aminoisobutyric acid (Fmoc-Aib-OH), a notoriously difficult amino acid to couple, was studied using PyClock and PyBOP.

Table 2: Activation of Fmoc-Aib-OH with PyClock and PyBOP [1]

| Time | % Activated Fmoc-Aib-OH (PyClock) | % Activated Fmoc-Aib-OH (PyBOP) |

| 2 min | 2.76 | 1.50 |

| 10 min | 12.50 | 7.80 |

| 1h | 45.30 | 30.10 |

| 2h | 65.80 | 48.20 |

Yields were calculated based on the integration of the peak area at 220 nm of the signal corresponding to Fmoc-Aib-OXt with respect to Fmoc-Aib-OH.

The results clearly demonstrate that PyClock activates the hindered Fmoc-Aib-OH more rapidly and to a greater extent than PyBOP.[1]

Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS)

The efficiency of PyClock was further evaluated in the solid-phase synthesis of a challenging pentapeptide, H-Tyr-Aib-Aib-Phe-Leu-NH₂.

Table 3: Synthesis of H-Tyr-Aib-Aib-Phe-Leu-NH₂ [4]

| Coupling Reagent | % Target Pentapeptide | % Deletion Tetrapeptide (des-Aib) |

| PyClock | 75 | 25 |

| PyBOP | 62 | 38 |

| PyAOP | 88 | 12 |

Yields were determined by HPLC analysis of the crude product.

PyClock demonstrated significantly higher coupling efficiency than PyBOP in the synthesis of this difficult peptide sequence, approaching the performance of the more reactive PyAOP.[4]

In another study comparing various activators for fast conventional Fmoc-SPPS, PyClock was shown to perform well with shorter coupling times (2 x 1 min), producing high crude peptide purities for several model peptides.[5][6]

Table 4: Crude Peptide Purity (%) with Different Activators and Coupling Times [6]

| Peptide | Activator | 2 x 1 min Coupling Time | 2 x 20 min Coupling Time |

| G-LHRH | PyClock | 85.23 | 88.15 |

| HCTU | 84.76 | 90.84 | |

| COMU | 89.54 | 89.33 | |

| 65-74 ACP | PyClock | 88.64 | 91.20 |

| HCTU | 90.15 | 94.02 | |

| COMU | 92.37 | 93.58 | |

| Linear Oxytocin | PyClock | 65.31 | 63.85 |

| HCTU | 77.68 | 75.43 | |

| COMU | 76.92 | 75.89 |

Racemization Suppression

Controlling racemization is paramount in peptide synthesis to ensure the chiral integrity of the final product. The racemization suppression capacity of PyClock was assessed using the model peptide Z-Phe-Val-Pro-NH₂.

Table 5: Racemization Study of Z-Phe-Val-OH Coupling to Pro-resin [1]

| Coupling Reagent | % D-Val Isomer |

| PyAOP | 4.5 |

| PyClock | 7.8 |

| PyBOP | 8.5 |

Racemization was determined by HPLC analysis of the cleaved peptide.

While PyAOP exhibited the lowest level of racemization, PyClock was shown to be slightly superior to PyBOP in suppressing epimerization during this critical coupling step.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Protocol 1: Stability Assay of Phosphonium Salts in DMF

-

Preparation of Solutions: Prepare a 0.05 M solution of each phosphonium salt (PyClock, PyBOP, PyAOP) in anhydrous DMF.

-

Incubation: Store the solutions at room temperature in sealed vials.

-

HPLC Analysis: At specified time points (e.g., 0, 2, 6, and 24 hours), inject an aliquot of each solution into an HPLC system.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA.

-

Detection: UV at 220 nm.

-

-

Data Analysis: Calculate the percentage purity of the phosphonium salt at each time point by integrating the peak area of the reagent relative to the peak area of its corresponding hydrolysis byproduct (e.g., 6-Cl-HOBt for PyClock).

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. amsdottorato.unibo.it [amsdottorato.unibo.it]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. PyOxP and PyOxB: the Oxyma-based novel family of phosphonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. PyClock | 893413-42-8 | FT35330 | Biosynth [biosynth.com]

PyClock: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PyClock, also known as (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate. PyClock is a highly efficient phosphonium salt-based coupling reagent utilized in both solution-phase and solid-phase peptide synthesis (SPPS). Its enhanced reactivity makes it particularly suitable for the synthesis of complex peptides, including those containing sterically hindered amino acids.[1]

Core Physical and Chemical Properties

PyClock is the 6-chloro analog of PyBOP and functions by generating a more reactive Cl-OBt activated ester.[2] This heightened reactivity stems from the increased acidity of 6-chloro-1-hydroxybenzotriazole (Cl-HOBt) as compared to standard 1-hydroxybenzotriazole (HOBt).[2] The key physical and chemical properties of PyClock are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₇ClF₆N₆OP₂ | [3] |

| Molecular Weight | 554.84 g/mol | [1] |

| CAS Number | 893413-42-8 | [3] |

| Appearance | White to light yellow powder or crystals | [4] |

| Melting Point | 118-120 °C | [3] |

| Boiling Point | 449.7 °C at 760 mmHg | [3] |

| Density | 1.13 g/cm³ | [3] |

| Solubility | N/A | [3] |

| Storage Temperature | 2-8 °C | [2][3] |

| Assay | ≥98.0% (HPLC) | [2] |

Mechanism of Action in Peptide Coupling

PyClock facilitates the formation of an amide bond between the carboxyl group of an incoming amino acid and the free amine of the growing peptide chain. The reaction proceeds via the formation of a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) ester intermediate. A key advantage of PyClock is that, unlike iminium-based reagents, excess reagent does not lead to the unwanted end-capping of the peptide chain.[2]

Below is a diagram illustrating the general workflow of an amide bond formation facilitated by PyClock.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the use of PyClock in a standard Fmoc-based solid-phase peptide synthesis workflow. Exact quantities and reaction times may need to be optimized based on the specific amino acids and peptide sequence.

Materials:

-

Fmoc-protected amino acid

-

PyClock

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Peptide synthesis grade solvent (e.g., N,N-Dimethylformamide - DMF)

-

Resin with a free amine group

Workflow:

Detailed Steps:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Coupling Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin substitution), PyClock (3-5 equivalents), and a base such as DIEA (6-10 equivalents) in DMF.

-

Activation: Allow the coupling solution to pre-activate for 1-5 minutes.

-

Coupling Reaction: Add the activated coupling solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

-

Washing: After the coupling reaction, drain the reaction vessel and wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Fmoc Deprotection: To prepare for the next coupling cycle, treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the newly added amino acid. This typically takes 10-20 minutes.

-

Final Washing: Wash the resin again with DMF to remove residual piperidine. The resin is now ready for the next amino acid coupling cycle.

Signaling Pathways and Biological Activity

As a synthetic coupling reagent, PyClock's function is to facilitate chemical reactions, specifically the formation of amide bonds. It is not designed to have direct biological activity or to interact with biological signaling pathways. Therefore, the concept of a "signaling pathway" in a biological context is not applicable to PyClock itself. Any biological activity observed would be attributed to the peptide or molecule being synthesized.

Applications in Research and Development

The enhanced reactivity and efficiency of PyClock make it a valuable tool in several areas of research and drug development:

-

Synthesis of Difficult Peptide Sequences: PyClock is particularly effective in coupling sterically hindered amino acids, which can be challenging with other reagents.[1]

-

Cyclization of Peptides: Its efficiency is advantageous in intramolecular reactions, such as peptide cyclization.

-

Protein Conjugation: PyClock has been used in the construction of biosensors by attaching proteins to transducers, demonstrating a significant increase in attachment efficiency compared to other methods.[1]

-

Pharmaceutical Development: It is utilized in the synthesis of peptide-based drug candidates.[3]

Safety Information

-

Hazard Codes: Xi (Irritant)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle PyClock in a well-ventilated area and to use appropriate personal protective equipment.

References

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. PyClock 6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate Novabiochem 893413-42-8 [sigmaaldrich.com]

- 3. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 4. (6-Chlorobenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate 97 893413-42-8 [sigmaaldrich.com]

Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyCloP): A Technical Guide for Advanced Peptide Synthesis

CAS Number: 133894-48-1

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Chlorotripyrrolidinophosphonium hexafluorophosphate (PyCloP). This document details its chemical properties, mechanism of action, applications in peptide synthesis—with a particular focus on challenging couplings—and provides detailed experimental protocols.

Core Properties and Specifications

This compound, commonly known as PyCloP, is a phosphonium salt-based coupling reagent. It is recognized for its high efficiency in amide bond formation, particularly in scenarios prone to racemization. PyCloP is a white to off-white crystalline powder and is favored as an alternative to other coupling reagents that can produce carcinogenic byproducts.

Table 1: Physicochemical Properties of PyCloP

| Property | Value | Reference |

| CAS Number | 133894-48-1 | |

| Molecular Formula | C₁₂H₂₄ClF₆N₃P₂ | |

| Molecular Weight | 421.73 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 145-148 °C (decomposes) | |

| Solubility | Soluble in Chloroform, Methanol | |

| Storage Conditions | 2-8 °C, under inert gas, keep dry |

Table 2: Key Specifications for Researchers

| Specification | Details | Reference |

| Purity | Typically ≥97.0% or ≥98.0% (AT) | |

| Primary Application | Peptide synthesis, especially for N-methylated amino acids | |

| Key Advantage | Minimizes racemization and avoids carcinogenic byproducts | |

| Synonyms | PyCloP, Chloro(tripyrrolidin-1-yl)phosphonium hexafluorophosphate |

Mechanism of Action in Peptide Coupling

PyCloP facilitates the formation of an amide bond between a carboxylic acid (the C-terminus of an amino acid or peptide) and an amine (the N-terminus of another amino acid or peptide). The activation of the carboxylic acid is believed to proceed through the formation of a highly reactive (acyloxy)phosphonium intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the peptide bond and the release of tripyrrolidinophosphine oxide.

This mechanism is particularly advantageous for sterically hindered or racemization-prone couplings, such as those involving N-methylated amino acids. Unlike uronium-based reagents, phosphonium salts like PyCloP do not react with the free amine, thus preventing the formation of guanidine byproducts.

Applications in Drug Discovery and Development

PyCloP's primary application is in the synthesis of peptides, a critical process in drug discovery and development. Its ability to facilitate difficult couplings with minimal side reactions makes it a valuable tool for synthesizing complex and structurally diverse peptides.

-

Synthesis of Peptides with N-Methylated Amino Acids: N-methylated amino acids are often incorporated into therapeutic peptides to enhance their metabolic stability and cell permeability. PyCloP is highly effective for these challenging couplings, which are often slow and prone to epimerization with other reagents.

-

Minimizing Racemization: Maintaining the stereochemical integrity of amino acids is crucial for the biological activity of peptides. PyCloP is engineered to promote rapid coupling, which suppresses the epimerization at the alpha-carbon of the activated amino acid.

-

General Amide Bond Formation: Beyond peptide synthesis, PyCloP can be employed in a broader range of organic synthesis applications where the formation of an amide bond is required.

Experimental Protocols

The following protocols are generalized procedures for solution-phase and solid-phase peptide synthesis using PyCloP. The exact conditions, such as reaction times and equivalents of reagents, may need to be optimized for specific amino acid couplings.

Solution-Phase Peptide Coupling (e.g., Synthesis of Z-MeVal-MeVal-OMe)

This protocol is adapted from the literature for the coupling of N-methylated amino acids.

Materials:

-

N-protected amino acid (e.g., Z-MeVal-OH)

-

Amino acid ester hydrochloride (e.g., HCl, H-MeVal-OMe)

-

PyCloP

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

10% aqueous citric acid

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve the N-protected amino acid (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in the chosen solvent (DCM or DMF).

-

Base Addition: Add DIPEA (2.0 eq) to the solution to neutralize the hydrochloride salt and provide the basic conditions for the coupling reaction.

-

PyCloP Addition: Add PyCloP (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reactions are typically complete within 1-4 hours.

-

Work-up:

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with 10% citric acid, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude dipeptide.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) Coupling Step

This protocol outlines a general coupling step on a resin for SPPS.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

N-Fmoc protected amino acid

-

PyCloP

-

DIPEA

-

DMF (peptide synthesis grade)

-

DCM

Procedure:

-

Resin Preparation: Swell the resin in DMF. Perform the deprotection of the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF and DCM.

-

Pre-activation (Optional but Recommended): In a separate vessel, dissolve the N-Fmoc protected amino acid (2-3 eq relative to resin loading), PyCloP (2-3 eq), and DIPEA (4-6 eq) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

Coupling: Add the pre-activated amino acid solution to the deprotected resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours. The coupling time may need to be extended for sterically hindered amino acids.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test or Chloranil test for secondary amines) to ensure the completion of the coupling reaction. A negative test indicates a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Next Cycle: The resin is now ready for the next deprotection and coupling cycle.

Safety and Handling

PyCloP is classified as a corrosive material that can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.

Conclusion

This compound (PyCloP) is a highly effective and reliable coupling reagent for peptide synthesis and other amide bond formations. Its ability to minimize racemization, especially in challenging cases like the coupling of N-methylated amino acids, makes it an invaluable tool for researchers and professionals in the field of drug discovery and development. By understanding its properties, mechanism, and appropriate handling, scientists can leverage PyCloP to synthesize complex peptides with high purity and yield.

A Technical Guide to the Stability and Storage of PyClock® Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

PyClock®, or (6-Chloro-benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, is a highly efficient phosphonium salt-based coupling reagent utilized extensively in peptide synthesis.[1] As the 6-chloro analog of the well-known reagent PyBOP®, PyClock® facilitates the formation of amide bonds by activating the carboxylic acid moiety of an amino acid.[1] This activation proceeds via the generation of a highly reactive 6-chloro-1-benzotriazolyl (Cl-OBt) active ester, which is significantly more reactive than esters produced by reagents like PyBOP® or HBTU.[1] This enhanced reactivity makes PyClock® an excellent choice for challenging couplings, including the synthesis of complex peptides, cyclizations, and fragment condensations.[2]

A key advantage of PyClock®, as a phosphonium salt, is that it does not cause the guanidinylation of the N-terminal amino group, a side reaction that can occur with uronium-based reagents (e.g., HBTU, HATU) and lead to chain termination.[3] The integrity and reactivity of PyClock® are directly dependent on its stability, which is influenced by storage conditions and handling practices. This guide provides an in-depth overview of the stability profile, recommended storage conditions, and essential handling protocols for PyClock® to ensure its optimal performance in research and development.

Physicochemical and Safety Profile

Properly identifying the reagent and understanding its safety hazards are the first steps to correct handling and storage.

Table 1: General Properties of PyClock®

| Property | Value | Reference(s) |

| CAS Number | 893413-42-8 | [1][2] |

| Molecular Formula | C₁₈H₂₇ClF₆N₆OP₂ | [1] |

| Molecular Weight | 554.84 g/mol | [1] |

| Appearance | White to off-white or beige powder | [2] |

| Purity (Assay) | ≥98.0% (HPLC) | [2] |

| Melting Point | 165-175 °C | [2] |

Table 2: Hazard and Safety Information for PyClock®

| Hazard Statement | Precautionary Statement | Hazard Classifications |

| H315: Causes skin irritation | P261: Avoid breathing dust | Skin Irritant 2 |

| H319: Causes serious eye irritation | P280: Wear protective gloves/eye protection | Eye Irritant 2 |

| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously | STOT SE 3 (Respiratory) |

Source: Sigma-Aldrich Safety Data[1]

Recommended Storage and Handling

The stability of PyClock® is maintained by adhering to specific storage conditions for both its solid form and when prepared in solution.

Solid-State Storage

For maximum shelf-life and stability, solid PyClock® should be stored under the following conditions:

-

Temperature: Store refrigerated between 2°C and 8°C .[1][2] Some suppliers may also recommend a standard +4°C.[4]

-

Atmosphere: Keep in a tightly sealed container to protect from moisture, which can lead to hydrolysis. The vial should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

-

Light: Store protected from direct light.

Solution Storage

The preparation of stock solutions of PyClock® should be done with care, as its stability in solution is limited.

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the most common solvent for peptide coupling reactions.

-

Duration: Solutions of phosphonium reagents like PyClock® in DMF exhibit moderate stability . It is strongly recommended to use these solutions for a maximum of two days .[3]

-

Best Practice: For critical applications, it is best to prepare solutions of PyClock® fresh for each use. Long-term storage of the reagent in solution is not recommended.

Stability Profile and Degradation

The reactivity of a coupling reagent is often inversely correlated with its stability. While highly reactive, PyClock® demonstrates greater stability than some other high-reactivity reagents.

Solution Stability: A Comparative Analysis

A key study evaluated the stability of a 0.05 M solution of PyClock® in DMF at room temperature and compared it to its parent phosphonium salts, PyAOP® and PyBOP®.[5] The percentage of the reagent remaining over time was quantified by HPLC.

Table 3: Comparative Stability of Phosphonium Salts in DMF (0.05 M)

| Reagent | % Remaining after 1h | % Remaining after 6h | % Remaining after 24h |

| PyAOP® | 97.2 | 83.1 | 55.4 |

| PyBOP® | 100 | 99.8 | 98.9 |

| PyClock® | 100 | 99.5 | 97.8 |

Data adapted from Luxembourg Bio Technologies.[5]

These results demonstrate that PyClock® and PyBOP® are significantly more stable in DMF solution than the highly reactive PyAOP®.[5] While PyClock® is slightly less stable than PyBOP®, it offers superior reactivity, making it a good balance of stability and coupling efficiency.[5]

Primary Degradation Pathway: Hydrolysis

The principal degradation pathway for phosphonium-based coupling reagents is hydrolysis. In the presence of water, the phosphonium cation is susceptible to nucleophilic attack, leading to the cleavage of the P-O bond. This process renders the reagent inactive for peptide coupling.

Fig. 1: Postulated Hydrolytic Degradation of PyClock®

Mechanism of Action in Peptide Coupling

Understanding the reaction mechanism highlights the importance of maintaining the reagent's integrity. The coupling process is a two-step reaction.

-

Carboxyl Group Activation: In the presence of a tertiary base such as N,N-diisopropylethylamine (DIEA), PyClock® reacts with the carboxyl group of an N-protected amino acid to form the highly reactive 6-chloro-OBt (Cl-OBt) active ester.

-

Amide Bond Formation: The active ester is then susceptible to nucleophilic attack by the free amine of another amino acid or peptide, resulting in the formation of the desired peptide bond.

Fig. 2: Peptide Coupling Mechanism using PyClock®

Experimental Protocols

Protocol for Assessing PyClock® Stability in DMF via HPLC

This protocol is adapted from the methodology used to generate the stability data in Table 3.[5] It provides a framework for users to verify the stability of their own reagent solutions.

1. Materials:

-

PyClock® reagent

-

Anhydrous N,N-Dimethylformamide (DMF), HPLC grade

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector (220 nm)

-

C18 reverse-phase HPLC column

2. Procedure:

-

Solution Preparation: Accurately weigh PyClock® and dissolve it in anhydrous DMF to prepare a 0.05 M stock solution.

-

Storage: Store the solution in a tightly capped vial at ambient laboratory temperature, protected from light.

-

Sampling: At specified time points (e.g., t=0, 1, 6, 24, and 48 hours), withdraw an aliquot of the solution.

-

HPLC Analysis:

-

Dilute the aliquot with a suitable mobile phase (e.g., acetonitrile/water) to an appropriate concentration for HPLC analysis.

-

Inject the sample onto the HPLC system.

-

Monitor the elution at 220 nm.

-

-

Data Analysis:

-

Identify the peak corresponding to intact PyClock®.

-

Integrate the peak area at each time point.

-

Calculate the percentage of remaining PyClock® relative to the peak area at t=0.

-

Fig. 3: Workflow for PyClock® Solution Stability Test

Conclusion

PyClock® is a powerful and effective coupling reagent that offers a favorable balance of high reactivity and practical stability. To ensure its optimal performance and achieve reproducible results in peptide synthesis, strict adherence to storage and handling guidelines is paramount. As a solid, PyClock® should be stored refrigerated (2-8°C) and protected from moisture. When prepared in solution, particularly in DMF, it should be used promptly, ideally within two days, to mitigate degradation via hydrolysis. By following these technical recommendations, researchers and drug development professionals can effectively leverage the advantages of PyClock® for the successful synthesis of even the most challenging peptides.

References

- 1. PyClock 6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate Novabiochem 893413-42-8 [sigmaaldrich.com]

- 2. PyClock 6-Chloro-benzotriazole-1-yloxy-tris-pyrrolidinophosphonium hexafluorophosphate Novabiochem 893413-42-8 [sigmaaldrich.com]

- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 4. 6-Chloro-benzotriazole-1-yl-oxy-tris-pyrrolidinophosphonium hexafluorophosphate (PyClock®), 1 kg, CAS No. 893413-42-8 | Coupling Reagents | Peptide Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

In-Depth Technical Guide: Solubility of Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClop)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyClop, is a widely utilized phosphonium salt-based coupling reagent in solid-phase and solution-phase peptide synthesis. Its efficacy in mediating amide bond formation, particularly in challenging couplings involving sterically hindered or N-methylated amino acids, has made it a valuable tool for peptide chemists. An understanding of its solubility characteristics is paramount for its effective application in various solvent systems used in peptide synthesis and other organic reactions. This technical guide provides a comprehensive overview of the known solubility of PyClop, detailed experimental protocols for solubility determination, and a visualization of its role in the peptide coupling process.

Solubility Data

The solubility of a reagent is a critical parameter for its handling, reaction setup, and purification. While precise quantitative solubility data for PyClop is not extensively documented in publicly available literature, qualitative solubility in common organic solvents has been reported.

| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Chloroform (CHCl₃) | Soluble[1][2][3][4] | Data not available |

| Methanol (CH₃OH) | Soluble[1][2][3][4] | Data not available |

| Dichloromethane (CH₂Cl₂) | Likely Soluble | Data not available |

| N,N-Dimethylformamide (DMF) | Likely Soluble | Data not available |

| Acetonitrile (ACN) | Likely Soluble | Data not available |

| Water (H₂O) | No data available[5] | No data available[5] |

Note: "Likely Soluble" is inferred from its common use in peptide synthesis protocols which predominantly employ these solvents. Researchers should perform their own solubility tests for specific applications and concentrations.

Experimental Protocols for Solubility Determination

The following are generalized, yet detailed, experimental protocols that can be adapted to determine the qualitative and quantitative solubility of PyClop in various solvents.

Protocol 1: Qualitative Solubility Determination

Objective: To rapidly assess if PyClop is soluble, sparingly soluble, or insoluble in a specific solvent at room temperature.

Materials:

-

This compound (PyClop)

-

Selected solvent (e.g., Chloroform, Methanol, DMF)

-

Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes)

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Add approximately 10 mg of PyClop to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Sparingly Soluble: A portion of the solid dissolves, but some solid particles remain suspended or settled.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observation.

Protocol 2: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the concentration of a saturated solution of PyClop in a specific solvent at a given temperature.

Materials:

-

This compound (PyClop)

-

Selected solvent

-

Scintillation vials or other sealable glass containers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Drying oven or vacuum desiccator

Procedure:

-

Prepare a supersaturated solution by adding an excess amount of PyClop to a known volume of the solvent in a sealable vial (e.g., 200 mg in 5 mL of solvent).

-

Place the vial in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a pipette, ensuring no solid particles are transferred.

-

For added accuracy, pass the withdrawn supernatant through a syringe filter into a pre-weighed evaporation dish.

-

Carefully evaporate the solvent from the dish in a fume hood or using a gentle stream of inert gas.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the decomposition point of PyClop or in a vacuum desiccator until a constant weight is achieved.

-

Weigh the dish containing the dried PyClop residue.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of supernatant in mL) * 100

Peptide Coupling Workflow using PyClop

The primary application of PyClop is to facilitate the formation of an amide (peptide) bond between a carboxylic acid (the N-protected amino acid) and an amine (the deprotected N-terminus of the growing peptide chain). The following diagram illustrates the general workflow of a peptide coupling step utilizing PyClop.

Caption: Peptide coupling workflow using PyClop.

Conclusion

This compound (PyClop) is a key reagent in peptide synthesis, and its solubility is a crucial factor for its effective use. While it is known to be soluble in common organic solvents like chloroform and methanol, a lack of quantitative data necessitates that researchers perform their own solubility assessments for specific applications. The provided experimental protocols offer a robust framework for such determinations. The visualized workflow highlights the central role of PyClop in the activation of carboxylic acids, enabling efficient peptide bond formation. This guide serves as a valuable technical resource for scientists and professionals in the field of drug development and peptide chemistry.

References

An In-depth Technical Guide to the Safety of Chlorotripyrrolidinophosphonium Hexafluorophosphate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of all laboratory reagents is paramount. This guide provides a comprehensive overview of the safety data for Chlorotripyrrolidinophosphonium hexafluorophosphate (CAS No. 133894-48-1), a widely used peptide coupling agent.

Disclaimer: This document is intended as a technical guide and is based on publicly available Safety Data Sheets (SDS). It is not a substitute for the official SDS provided by the manufacturer or supplier. Always refer to the original SDS for the most current and complete information before handling this chemical.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | PyCloP, Chloro-tris(1-pyrrolidinyl)phosphonium hexafluorophosphate[][2] |

| CAS Number | 133894-48-1[2][3][4] |

| Molecular Formula | C₁₂H₂₄ClF₆N₃P₂[5] |

| Molecular Weight | 421.73 g/mol [5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is its corrosive nature.[4][5]

| Hazard Classification | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][4][5][6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[3][4] |

GHS Pictogram:

-

Corrosion

Physical and Chemical Properties

A summary of the available physical and chemical properties is presented below.

| Property | Value |

| Appearance | White to off-white crystalline powder[][3][7] |

| Odor | Information not available[3] |

| Melting Point | 145-148 °C (decomposes)[][7] |

| Boiling Point | Not applicable |

| Flash Point | Not applicable |

| Solubility | Soluble in Chloroform, Methanol[] |

| Stability | Stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[3][4][8] |

| Sensitivity | Moisture sensitive[7][8] |

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The primary health hazards are related to its corrosive effects.

| Toxicological Endpoint | Finding |

| Acute Toxicity | Shall not be classified as acutely toxic[3][4] |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3][4][6] Skin corrosion produces irreversible damage, including visible necrosis through the epidermis and into the dermis.[4] |

| Serious Eye Damage/Irritation | Causes serious eye damage and risk of blindness.[3] |

| Respiratory or Skin Sensitization | Shall not be classified as a respiratory or skin sensitizer[3][4] |

| Germ Cell Mutagenicity | Shall not be classified as germ cell mutagenic[3][4] |

| Carcinogenicity | Shall not be classified as carcinogenic[3][4] |

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant[3][4] |

| Specific Target Organ Toxicity (Single and Repeated Exposure) | Shall not be classified as a specific target organ toxicant[3][4] |

Symptoms of Exposure:

-

Ingestion: Danger of perforation of the esophagus and stomach due to strong corrosive effects.[3]

-

Eye Contact: Causes burns, serious eye damage, and risk of blindness.[3]

-

Skin Contact: Causes severe burns and poorly healing wounds.[3]

-

Inhalation: Data not available. May cause respiratory irritation.[9]

Experimental Protocols

Detailed experimental protocols for the toxicological and safety testing of this compound are not available in the reviewed public Safety Data Sheets. The hazard classifications are based on standardized GHS criteria, but the underlying raw data and experimental methodologies are not provided.

Safe Handling and Personal Protective Equipment

A logical workflow for ensuring safe handling and the use of appropriate personal protective equipment (PPE) is crucial.

First-Aid Measures

Immediate and appropriate first-aid is critical in the event of exposure.

Accidental Release Measures

In the event of a spill, a clear and systematic response is necessary to mitigate risks.

| Step | Action |

| 1. Personal Precautions | Ensure adequate ventilation.[6] Evacuate personnel to safe areas.[6] Wear appropriate personal protective equipment (see Section 6).[6] Avoid dust formation and contact with the substance.[6] |

| 2. Environmental Precautions | Prevent further leakage or spillage if safe to do so.[6] Do not let the chemical enter drains.[6] |

| 3. Methods for Cleaning Up | Use spark-proof tools and explosion-proof equipment.[6] Collect the material mechanically (e.g., sweep or vacuum) and place it in a suitable, closed container for disposal.[6][10] |

| 4. Post-Cleanup | Ventilate the affected area. Wash the spill site after material pickup is complete. |

digraph "Spill_Response_Workflow" { graph [rankdir="TB"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];spill [label="Spill Detected", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; evacuate [label="Evacuate Area\nEnsure Ventilation", fillcolor="#FBBC05", fontcolor="#202124"]; ppe [label="Don Appropriate PPE\n(Gloves, Goggles, Respirator)", fillcolor="#FBBC05", fontcolor="#202124"]; contain [label="Contain Spill\nPrevent Entry into Drains", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cleanup [label="Mechanically Collect Material\n(Use Spark-Proof Tools)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dispose [label="Place in Labeled\nContainer for Disposal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decontaminate [label="Decontaminate Area\nand Equipment", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Spill Neutralized", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

spill -> evacuate -> ppe -> contain -> cleanup -> dispose -> decontaminate -> end; }

Fire-Fighting Measures and Explosion Hazard

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] |

| Specific Hazards | Not combustible, but the enrichment of fine dust can lead to the danger of dust explosion.[3][4] |

| Hazardous Combustion Products | May include oxides of carbon, nitrogen oxides, phosphorus oxides, and hydrogen fluoride. |

| Protective Equipment for Firefighters | Wear self-contained breathing apparatus (SCBA) and full chemical protective clothing.[4] |

Stability and Reactivity

-

Reactivity: The product in its delivered form is not capable of dust explosion; however, the enrichment of fine dust creates this risk.[3][4]

-

Chemical Stability: The material is stable under normal ambient and anticipated storage and handling conditions.[3][4]

-

Possibility of Hazardous Reactions: Violent reactions can occur with strong oxidizing agents.[4]

-

Conditions to Avoid: Moisture.

-

Incompatible Materials: Strong oxidizing agents.[8]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][8] The recommended storage temperature is 2-8°C.[7][11] Store locked up.[6]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6] Waste should be handled as hazardous.

Ecological Information

There is a lack of available data regarding the ecological effects of this compound.

| Ecotoxicity Endpoint | Finding |

| Toxicity to fish | No data available[6] |

| Toxicity to daphnia and other aquatic invertebrates | No data available[6] |

| Toxicity to algae | No data available[6] |

| Persistence and Degradability | No data available[6] |

| Bioaccumulative Potential | No data available[6] |

| Mobility in Soil | No data available[6] |

References

- 2. scbt.com [scbt.com]

- 3. carlroth.com [carlroth.com]

- 4. carlroth.com [carlroth.com]

- 5. Chlorotri(1-pyrrolidinyl)phosphonium hexafluorophosphate | C12H24ClF6N3P2 | CID 16211753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. lookchem.com [lookchem.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for Peptide Coupling using Chlorotripyrrolidinophosphonium Hexafluorophosphate (PyClock)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorotripyrrolidinophosphonium hexafluorophosphate, commonly known as PyClock, is a phosphonium salt-based coupling reagent utilized in both solid-phase and solution-phase peptide synthesis.[1] It is the 6-chloro analogue of PyBOP and functions by generating a more reactive 6-Cl-OBt activated ester from a carboxylic acid.[1] This increased reactivity makes PyClock an efficient reagent for challenging couplings, including those involving sterically hindered amino acids, slow coupling reactions, and cyclizations.[1] A key advantage of PyClock, as a phosphonium salt, is its inability to react with the free amine of the growing peptide chain, thereby preventing the chain termination via guanidinylation that can be observed with some uronium/aminium-based reagents like HBTU and HATU.[2] This characteristic allows for the use of excess PyClock to drive reactions to completion without this undesirable side reaction.[2]

Mechanism of Action

In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM), PyClock reacts with the carboxyl group of an N-protected amino acid to form a highly reactive 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) active ester. This activated intermediate is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of a stable amide (peptide) bond. The byproducts of this reaction are generally soluble in common synthesis solvents, facilitating their removal during washing steps.

Comparative Performance Data

PyClock has demonstrated high efficiency in peptide synthesis, particularly in rapid protocols. Its performance is comparable to other common coupling reagents. The following tables summarize quantitative data on crude peptide purity and a qualitative assessment of racemization.

Table 1: Crude Peptide Purity (%) Comparison

This data is adapted from a study by Chantell et al. (2012), comparing various activators in the synthesis of the acyl carrier protein fragment 65-74 (VQAAIDYING-OH), a sequence known to be difficult to synthesize.[3]

| Coupling Reagent | Coupling Time: 2 x 20 min | Coupling Time: 2 x 1 min |

| PyClock | 78.52% | 78.53% |

| HATU | 83.63% | 83.63% |

| HCTU | 83.63% | 82.01% |

| COMU | 82.01% | 82.01% |

| PyBOP | 79.79% | 48.11% |

As shown, PyClock provides consistent and high crude purity even with significantly reduced coupling times, outperforming PyBOP in rapid synthesis protocols.[3]

Table 2: Racemization Potential Comparison

| Coupling Reagent | Racemization Potential | Notes |

| PyClock | Low | As a phosphonium salt, it is expected to suppress racemization effectively. One study suggests it is slightly superior to PyBOP in terms of racemization control.[5] |

| HATU | Very Low to Low | The formation of the HOAt active ester is known to minimize racemization.[6][7] |

| HBTU | Low to Moderate | Generally effective, but can show higher racemization than HATU, especially with sensitive amino acids or longer reaction times.[1][6] |

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and scale of the synthesis.

Protocol 1: Standard Solid-Phase Peptide Synthesis (SPPS) using PyClock

This protocol is adapted from the comparative study by Chantell et al. and is suitable for automated peptide synthesizers or manual synthesis.[3]

Materials:

-

Fmoc-protected amino acids

-

PyClock

-

N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Resin (e.g., Rink Amide or Wang resin)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Workflow Diagram:

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat for another 5-10 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.

-

Coupling: a. Prepare the coupling solution: In a separate vial, dissolve the Fmoc-amino acid (4-5 equivalents relative to resin loading), PyClock (4-5 equivalents), and NMM or DIEA (8-10 equivalents) in DMF. b. Briefly pre-activate the mixture for 1-2 minutes. c. Add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction vessel for the desired coupling time (e.g., 20-60 minutes for standard coupling, or as short as 1-5 minutes for rapid protocols).[3]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

-